An In-depth Technical Guide to 2-(Difluoromethoxy)benzaldehyde: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to 2-(Difluoromethoxy)benzaldehyde: A Key Building Block in Modern Drug Discovery
For Immediate Release: A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(Difluoromethoxy)benzaldehyde (CAS No. 71653-64-0), a crucial fluorinated building block in contemporary organic synthesis and medicinal chemistry.[1][2] As the demand for novel therapeutics with enhanced pharmacological profiles continues to grow, the strategic incorporation of fluorine-containing motifs has become a cornerstone of modern drug design. The difluoromethoxy group, in particular, offers a unique combination of properties that can significantly improve a drug candidate's metabolic stability, lipophilicity, and target-binding affinity. This guide, intended for researchers, scientists, and drug development professionals, delves into the synthesis, properties, spectroscopic characterization, and applications of 2-(Difluoromethoxy)benzaldehyde, providing a critical resource for leveraging this versatile compound in the pursuit of innovative medicines.
Physicochemical Properties and Safety Data
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its effective application in research and development. 2-(Difluoromethoxy)benzaldehyde is a colorless to yellow or orange clear liquid at room temperature. Key physicochemical data are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 71653-64-0 | [1][2] |
| Molecular Formula | C₈H₆F₂O₂ | [1][2] |
| Molecular Weight | 172.13 g/mol | [1][2] |
| Boiling Point | 83 °C at 3 mmHg; 216 °C at 760 mmHg | |
| Density | 1.31 g/mL (at 20 °C); 1.3 g/mL (at 25 °C) | [3] |
| Refractive Index | 1.50 (at 20 °C) | |
| Flash Point | 107 °C (224.6 °F) | [3] |
| Purity | Typically >95-98% (GC) | [1] |
| Storage | Store in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) at 2-8 °C.[2] | |
| Sensitivity | Air and light sensitive. |
Safety Profile: 2-(Difluoromethoxy)benzaldehyde is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
The Strategic Importance of the Difluoromethoxy Group in Medicinal Chemistry
The introduction of fluorine and fluorinated moieties into bioactive molecules is a widely adopted strategy in drug discovery to modulate various physicochemical and pharmacokinetic properties.[4][5] The difluoromethoxy (-OCF₂H) group, in particular, has garnered significant attention due to its unique electronic and steric characteristics.
The -OCF₂H group can act as a bioisostere for other functional groups, such as hydroxyl, thiol, or amine groups, which are common pharmacophores.[5] This substitution can lead to improved metabolic stability by blocking sites susceptible to enzymatic degradation. Furthermore, the difluoromethoxy group can enhance a molecule's lipophilicity, which can improve its membrane permeability and oral bioavailability.[5] The ability of the C-H bond in the -OCF₂H group to participate in hydrogen bonding interactions can also contribute to enhanced binding affinity and selectivity for its biological target.[5]
The strategic placement of a difluoromethoxy group on an aromatic ring, as seen in 2-(difluoromethoxy)benzaldehyde, provides a powerful tool for medicinal chemists to fine-tune the properties of lead compounds and develop more effective and safer drugs.[4]
Figure 1: The multifaceted role of the difluoromethoxy group.
Synthesis of 2-(Difluoromethoxy)benzaldehyde: A Mechanistic Perspective
The most common and direct route for the synthesis of 2-(difluoromethoxy)benzaldehyde is the O-difluoromethylation of 2-hydroxybenzaldehyde (salicylaldehyde). This transformation typically involves the generation of difluorocarbene (:CF₂) as a reactive intermediate, which then inserts into the O-H bond of the phenol.
A widely used and scalable method for generating difluorocarbene in situ is the thermal decomposition of sodium chlorodifluoroacetate (ClCF₂CO₂Na). This reagent is a stable, easy-to-handle solid, making it a safer alternative to gaseous difluoromethylating agents like chlorodifluoromethane (Freon 22).
Conceptual Reaction Scheme:
Figure 2: General synthesis of 2-(Difluoromethoxy)benzaldehyde.
Detailed Experimental Protocol: O-Difluoromethylation of 2-Hydroxybenzaldehyde
This protocol is a representative procedure based on established methods for the difluoromethylation of phenols.
Materials:
-
2-Hydroxybenzaldehyde
-
Sodium chlorodifluoroacetate
-
Cesium carbonate (or other suitable base)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Hydrochloric acid (concentrated)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
n-Hexane
Procedure:
-
Reaction Setup: To a solution of 2-hydroxybenzaldehyde (1.0 eq) in a mixture of DMF and water, add sodium chlorodifluoroacetate (e.g., 2.4 eq) and cesium carbonate (e.g., 0.14 eq).
-
Heating: Heat the reaction mixture to 100 °C for approximately 3.5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture with concentrated hydrochloric acid.
-
Extraction: Extract the product with ethyl acetate (2x).
-
Washing: Wash the combined organic layers with water (2x) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and n-hexane as the eluent to afford 2-(difluoromethoxy)benzaldehyde as an oil.
Causality Behind Experimental Choices:
-
Solvent System (DMF/Water): DMF is a polar aprotic solvent that effectively dissolves the reactants. The presence of water can facilitate the dissolution of the inorganic salts.
-
Base (Cesium Carbonate): The base is crucial for deprotonating the phenolic hydroxyl group of 2-hydroxybenzaldehyde, forming the more nucleophilic phenoxide ion, which readily reacts with the generated difluorocarbene. Cesium carbonate is often used for its high solubility and basicity in organic solvents.
-
Heating: The thermal decomposition of sodium chlorodifluoroacetate to generate difluorocarbene requires elevated temperatures.
-
Acidic Workup: Acidification is necessary to neutralize any remaining base and to ensure the product is in its neutral form for efficient extraction into the organic phase.
-
Column Chromatography: This purification step is essential to remove any unreacted starting materials and byproducts, yielding the final product with high purity.
Spectroscopic Characterization
The structural elucidation of 2-(Difluoromethoxy)benzaldehyde is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of 2-(difluoromethoxy)benzaldehyde will exhibit characteristic signals for the aldehyde proton, the aromatic protons, and the proton of the difluoromethoxy group.
-
The aldehyde proton (-CHO) is expected to appear as a singlet in the downfield region, typically around δ 10.0 ppm, due to the deshielding effect of the carbonyl group.
-
The aromatic protons will resonate in the range of δ 7.0-8.0 ppm, showing complex splitting patterns due to coupling with each other.
-
The difluoromethoxy proton (-OCF₂H) will appear as a triplet due to coupling with the two adjacent fluorine atoms.
-
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the carbon of the difluoromethoxy group.
-
The carbonyl carbon (C=O) is highly deshielded and will appear in the far downfield region, typically around δ 190 ppm.
-
The aromatic carbons will resonate in the region of δ 110-160 ppm.
-
The difluoromethoxy carbon (-OCF₂H) will appear as a triplet due to coupling with the two attached fluorine atoms.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides valuable information about the functional groups present in the molecule. Key characteristic absorption bands for 2-(difluoromethoxy)benzaldehyde include:
-
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1720 cm⁻¹.[6]
-
C-H Stretch (Aldehyde): Two weaker bands are typically observed around 2720 cm⁻¹ and 2820 cm⁻¹.[6]
-
Aromatic C=C Stretches: Multiple bands in the region of 1450-1600 cm⁻¹.[6]
-
C-O-C Stretch (Ether): An absorption band in the region of 1000-1300 cm⁻¹.
-
C-F Stretches: Strong absorption bands typically in the region of 1000-1200 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For 2-(difluoromethoxy)benzaldehyde, the molecular ion peak ([M]⁺) would be observed at an m/z of 172.13. Common fragmentation patterns for benzaldehydes include the loss of a hydrogen radical ([M-1]⁺), the loss of the formyl group ([M-29]⁺), and the loss of carbon monoxide ([M-28]⁺).[7] The presence of the difluoromethoxy group will also lead to characteristic fragmentation pathways.
Applications in Drug Development
2-(Difluoromethoxy)benzaldehyde is a valuable building block in the synthesis of a wide range of biologically active molecules and active pharmaceutical ingredients (APIs).[8] Its utility stems from the presence of the reactive aldehyde functionality, which can be readily transformed into other functional groups, and the strategically positioned difluoromethoxy group, which imparts desirable pharmacokinetic properties.
The incorporation of the 2-(difluoromethoxy)phenyl moiety into drug candidates is a strategy employed to enhance metabolic stability and modulate lipophilicity, thereby improving the overall drug-like properties of the molecule.
Conclusion
2-(Difluoromethoxy)benzaldehyde is a key synthon for the introduction of the valuable difluoromethoxy group into complex organic molecules. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity make it an indispensable tool for medicinal chemists and drug development professionals. The strategic use of this building block allows for the fine-tuning of the pharmacokinetic and pharmacodynamic profiles of drug candidates, ultimately contributing to the discovery and development of novel and improved therapeutics. This in-depth technical guide serves as a foundational resource for researchers seeking to harness the potential of 2-(difluoromethoxy)benzaldehyde in their synthetic endeavors.
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